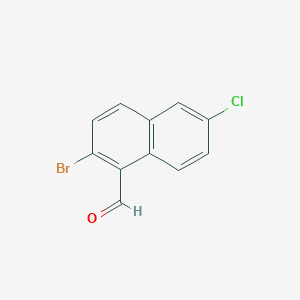

2-Bromo-6-chloro-1-naphthaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6BrClO |

|---|---|

Molecular Weight |

269.52 g/mol |

IUPAC Name |

2-bromo-6-chloronaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H6BrClO/c12-11-4-1-7-5-8(13)2-3-9(7)10(11)6-14/h1-6H |

InChI Key |

NARBEZODPQVOTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)Br)C=C1Cl |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Studies of 2 Bromo 6 Chloro 1 Naphthaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) at the C1 position of the naphthalene (B1677914) ring is a primary site for a multitude of organic reactions. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions with Diverse Reagents

The carbonyl carbon of the aldehyde in 2-Bromo-6-chloro-1-naphthaldehyde is expected to readily undergo nucleophilic addition. Organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (2-bromo-6-chloronaphthalen-1-yl)methanol.

Condensation Reactions leading to Imines, Hydrazones, and Chalcones

Condensation reactions provide a straightforward route to introduce new carbon-nitrogen and carbon-carbon double bonds. This compound can react with primary amines to form Schiff bases (imines), and with hydrazine (B178648) or its derivatives to produce hydrazones. These reactions are typically catalyzed by acid and involve the elimination of a water molecule.

Furthermore, base-catalyzed condensation with ketones containing an α-hydrogen, such as acetophenone, leads to the formation of chalcones. These α,β-unsaturated ketones are valuable intermediates in the synthesis of various heterocyclic compounds.

Olefination and Alkylation Strategies

The aldehyde group is a key handle for olefination reactions, most notably the Wittig reaction. Treatment with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, allowing for the extension of the carbon framework. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The presence of both bromine at the C2 position and chlorine at the C6 position imparts significant versatility to the molecule, particularly in the realm of transition metal-catalyzed cross-coupling reactions. A crucial aspect of its reactivity is the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the C2 position. libretexts.orgchemspider.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

This compound is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.org By carefully selecting the reaction conditions, it is possible to selectively substitute the bromine atom, leaving the chlorine atom intact for subsequent transformations. chemspider.commdpi.com

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. organic-chemistry.orgrsc.org The higher reactivity of the C-Br bond allows for the selective formation of a substituted alkene at the C2 position of the naphthaldehyde core.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling with a terminal alkyne, co-catalyzed by palladium and copper. nih.govwikipedia.orgorganic-chemistry.org This provides a direct route to synthesize 2-alkynyl-6-chloro-1-naphthaldehyde derivatives. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. libretexts.orgwikipedia.org

The following table illustrates potential selective Suzuki-Miyaura cross-coupling reactions.

| Entry | Boronic Acid | Catalyst/Base | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 6-Chloro-2-phenyl-1-naphthaldehyde | 90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 6-Chloro-2-(4-methoxyphenyl)-1-naphthaldehyde | 85 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Chloro-2-(thiophen-2-yl)-1-naphthaldehyde | 82 |

Note: The data in this table are representative examples based on typical yields for Suzuki-Miyaura reactions with similar aryl bromides and are intended for illustrative purposes.

Palladium-Catalyzed Transformations for C-C and C-N Bond Formation

Beyond the classic named reactions, the halogen substituents are amenable to a broader range of palladium-catalyzed transformations. nih.govgrafiati.com The Buchwald-Hartwig amination, for instance, allows for the formation of carbon-nitrogen (C-N) bonds by coupling with primary or secondary amines. beilstein-journals.orgnih.gov This provides access to a variety of N-arylated naphthaldehyde derivatives.

The selective reactivity of the C-Br bond is again key. Initial C-N coupling can be directed to the C2 position. Subsequent, more forcing conditions could potentially enable a second coupling reaction at the less reactive C-Cl position, leading to di-functionalized naphthalene scaffolds.

The following table shows potential outcomes for various palladium-catalyzed cross-coupling reactions, highlighting the selective functionalization at the C2 position.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Anticipated Major Product |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 6-Chloro-2-((E)-styryl)-1-naphthaldehyde |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 6-Chloro-2-(phenylethynyl)-1-naphthaldehyde |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 6-Chloro-2-(morpholino)-1-naphthaldehyde |

Note: The products listed in this table are predicted based on the established principles of palladium catalysis and the differential reactivity of C-Br and C-Cl bonds. This data is for illustrative purposes.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the presence of two different halogen atoms on the naphthalene ring presents a key regiochemical challenge. The bromine atom at the 2-position is generally more susceptible to halogen-metal exchange than the chlorine atom at the 6-position when using organolithium reagents such as n-butyllithium or t-butyllithium. This selectivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond.

The anticipated reaction would proceed as follows:

Formation of the Aryllithium Intermediate: Treatment of this compound with an organolithium reagent at low temperatures (typically -78 °C or lower) in an inert solvent like tetrahydrofuran (B95107) (THF) would selectively replace the bromine atom with lithium. This would generate the highly reactive 2-lithio-6-chloro-1-naphthaldehyde intermediate. The aldehyde group, being an electrophile, must be protected or the reaction conditions carefully controlled to prevent intramolecular attack by the newly formed nucleophilic aryllithium.

Quenching with Electrophiles: The resulting aryllithium species can then be trapped by a variety of electrophiles to introduce new functional groups at the 2-position. The table below illustrates potential quenching reactions.

Table 1: Predicted Products from Halogen-Metal Exchange and Quenching of this compound

| Electrophile | Predicted Product at 2-position |

| Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Alkyl halides (e.g., CH₃I) | Alkyl group (e.g., -CH₃) |

| Aldehydes/Ketones (e.g., benzaldehyde) | Secondary/Tertiary alcohol |

| Borate esters (e.g., triisopropyl borate) | Boronic acid (-B(OH)₂) |

Note: This table represents predicted outcomes based on general reactivity principles.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring an aldehyde and a halogen in proximity on the naphthalene scaffold, suggests the potential for intramolecular cyclization reactions, particularly following a halogen-metal exchange.

If the aryllithium intermediate is generated at the 2-position, the adjacent aldehyde group at the 1-position could undergo intramolecular nucleophilic attack by the carbanion. This would lead to the formation of a five-membered ring, resulting in a substituted cyclopenta[de]naphthalen-1-ol derivative. The feasibility of this reaction would depend on the reaction conditions and the stability of the intermediate.

Rearrangement reactions are less likely to be a primary pathway for this specific compound under standard conditions. However, under forcing conditions or in the presence of specific catalysts, rearrangements of the naphthalene core or functional groups could potentially occur, though no specific examples for this compound have been documented.

Regiochemical Control and Stereoselectivity in Reactions of this compound

Regiochemical control is a central theme in the chemistry of this molecule. As discussed in the context of halogen-metal exchange, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization at the 2-position. Achieving substitution at the 6-position via halogen-metal exchange would be significantly more challenging and would likely require a different synthetic strategy, perhaps involving a directed ortho-metalation approach if a suitable directing group were present, or the use of specific transition metal catalysts that favor activation of the C-Cl bond.

Stereoselectivity would become a key consideration in reactions involving the aldehyde group. For instance, the addition of a nucleophile to the carbonyl carbon of the aldehyde would create a new stereocenter.

Table 2: Potential Stereochemical Outcomes in Reactions of this compound

| Reaction Type | Reagent | Potential for Stereoselectivity |

| Nucleophilic addition to aldehyde | Grignard reagents, organolithium reagents | Formation of a racemic mixture of enantiomeric alcohols unless a chiral reagent or catalyst is used. |

| Reduction of aldehyde | Chiral reducing agents (e.g., CBS catalyst) | Enantioselective formation of the corresponding primary alcohol. |

Note: This table outlines potential stereochemical considerations based on established synthetic methodologies.

Spectroscopic and Crystallographic Elucidation of 2 Bromo 6 Chloro 1 Naphthaldehyde and Its Derivatives

Infrared (IR) and Raman Spectroscopy

Analysis of Aromatic Ring Modes and Halogen Effects:A detailed analysis of how the specific placement of the bromine and chlorine atoms influences the vibrational modes of the naphthalene (B1677914) ring system cannot be performed without spectral data.

A list of mentioned compounds is provided below for reference, although a detailed spectroscopic discussion is not possible.

Lack of Publicly Available Data for 2-Bromo-6-chloro-1-naphthaldehyde Precludes Detailed Spectroscopic and Crystallographic Analysis

A thorough search of scientific literature and chemical databases has revealed a significant gap in the publicly available experimental data for the chemical compound This compound . While the compound is listed by some chemical suppliers with basic information such as its molecular formula (C₁₁H₆BrClO) and CAS number (925442-56-4), detailed research findings on its spectroscopic and crystallographic properties are not present in the accessible domain.

This absence of published research prevents a scientifically accurate and detailed discussion on the specific topics requested for an in-depth article. The required experimental data for the following sections and subsections is not available:

Theoretical and Computational Chemistry Studies of 2 Bromo 6 Chloro 1 Naphthaldehyde

Density Functional Theory (DFT) Calculations

No specific data is available for 2-Bromo-6-chloro-1-naphthaldehyde.

Geometry Optimization and Conformational Analysis

No specific data is available for this compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

No specific data is available for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

No specific data is available for this compound.

Molecular Dynamics (MD) Simulations

No specific data is available for this compound.

Investigation of Dynamic Behavior and Conformational Flexibility

No specific data is available for this compound.

Solvent Effects on Molecular Structure and Reactivity

No specific data is available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. For this compound, QSAR studies can provide valuable insights into its behavior in various chemical environments and guide the design of new derivatives with enhanced properties.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and electronic descriptors. For this compound, a range of descriptors can be calculated using specialized software to quantify its physicochemical properties.

Table 1: Hypothetical Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value | Significance |

| Constitutional | Molecular Weight | 269.52 g/mol | Overall size of the molecule. |

| Atom Count | 20 | Total number of atoms. | |

| Topological | Wiener Index | 482 | Describes molecular branching. |

| Balaban Index | 2.87 | Relates to the centricity of the structure. | |

| Geometrical | Molecular Surface Area | 235.4 Ų | Influences solubility and transport properties. |

| Molecular Volume | 205.1 ų | Relates to steric interactions. | |

| Electronic | Dipole Moment | 3.15 D | Indicates the polarity of the molecule. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | |

| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar halogenated aromatic aldehydes. They serve to demonstrate the types of descriptors used in QSAR modeling.

Once a comprehensive set of molecular descriptors is generated, statistical methods are employed to build a predictive QSAR model. This model can then be used to forecast the chemical reactivity of this compound and its analogues. For instance, a model could be developed to predict the rate of a specific reaction, such as a nucleophilic addition to the aldehyde group or a cross-coupling reaction at the halogenated positions.

The general form of a QSAR equation is:

Reactivity = f(Descriptor 1, Descriptor 2, ...)

By correlating descriptors like the HOMO-LUMO gap, electrostatic potential on the carbonyl carbon, and steric parameters with experimentally determined or computationally calculated reaction rates for a series of related compounds, a robust predictive model can be established. Such a model would be instrumental in screening virtual libraries of derivatives to identify candidates with desired reactivity profiles without the need for extensive experimental synthesis and testing.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers powerful tools to investigate the detailed mechanisms of chemical reactions at the atomic level. For this compound, these methods can elucidate the pathways of its transformations, providing insights that are often difficult to obtain through experimental means alone.

For example, in the case of a nucleophilic attack on the carbonyl group of this compound, computational analysis can map out the potential energy surface of the reaction.

Table 2: Hypothetical Energy Profile for the Nucleophilic Addition of a Generic Nucleophile to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +12.5 |

| Intermediate (Tetrahedral Adduct) | -5.2 |

| Product | -10.8 |

Note: The energy values in this table are hypothetical and for illustrative purposes. They represent a plausible energy profile for a nucleophilic addition reaction and would be calculated using quantum mechanical methods.

This data allows for a quantitative assessment of the reaction's feasibility and kinetics. A lower energy barrier indicates a faster reaction.

The presence of multiple reactive sites in this compound—the aldehyde group and the two different halogen atoms—raises questions of regioselectivity in its reactions. For instance, in a palladium-catalyzed cross-coupling reaction, will the coupling occur preferentially at the bromine- or chlorine-substituted position?

Computational studies can predict the regioselectivity by comparing the activation energies for the different possible reaction pathways. The pathway with the lower energy barrier will be the favored one. Factors influencing this selectivity, such as the electronic effects of the substituents and the steric hindrance around each reactive site, can be analyzed in detail.

Similarly, if a reaction can lead to the formation of stereoisomers, computational methods can be used to predict the stereoselectivity. By calculating the energies of the different diastereomeric transition states, the preferred stereochemical outcome can be determined. This is particularly relevant when the aldehyde group is involved in reactions that create a new chiral center.

Applications of 2 Bromo 6 Chloro 1 Naphthaldehyde in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid, planar structure of the naphthalene (B1677914) core in 2-Bromo-6-chloro-1-naphthaldehyde makes it an ideal foundation for the synthesis of larger, more complex Polycyclic Aromatic Hydrocarbons (PAHs). These extended π-systems are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The primary route to extending the aromatic system involves leveraging the bromine atom at the C-2 position. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. In a typical Suzuki coupling reaction, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction selectively forms a new carbon-carbon bond at the C-2 position, effectively "stitching" a new aromatic ring onto the naphthalene framework. The aldehyde group can then be carried through subsequent steps or used to build further complexity. The chlorine atom at C-6 is less reactive than bromine in such couplings, allowing for selective functionalization.

Table 1: Representative Suzuki Coupling for PAH Synthesis

| Reactant A | Reactant B | Catalyst/Base | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Water | 2-Phenyl-6-chloro-1-naphthaldehyde |

| This compound | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ / K₃PO₄ | Dioxane | 2-(Naphthalen-2-yl)-6-chloro-1-naphthaldehyde |

Scaffold for Heterocyclic Compound Synthesis

The aldehyde functionality is the primary reactive site for the construction of heterocyclic rings fused to the naphthalene core. This allows for the creation of novel compounds with potential applications in medicinal chemistry and materials science.

The aldehyde group of this compound is a key precursor for synthesizing nitrogen-containing heterocycles. For instance, it can undergo condensation reactions with anilines or other primary amines to form an intermediate Schiff base (or imine). This imine can then be cyclized under various conditions to yield fused quinoline (B57606) derivatives. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted using the naphthaldehyde as the carbonyl component.

For example, a reaction with an aniline (B41778) derivative followed by an acid-catalyzed cyclization can lead to the formation of a benzo[h]quinoline (B1196314) system, a scaffold found in various biologically active molecules.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Starting Material | Reagent(s) | Reaction Type | Heterocyclic Product Core |

|---|---|---|---|

| This compound | Aniline, Acid Catalyst | Condensation/Cyclization | Benzo[h]quinoline |

| This compound | Hydrazine (B178648) derivative | Condensation | Hydrazone intermediate for pyrazole (B372694) synthesis |

Similarly, the aldehyde group can react with oxygen and sulfur nucleophiles to construct O- and S-containing heterocycles. Reaction with phenols, particularly those with an activated ortho position, can lead to the formation of fused xanthene or chromene derivatives through cyclization and dehydration steps.

For the synthesis of sulfur-containing heterocycles, the Gewald reaction is a relevant pathway. While typically starting with a ketone, the aldehyde of this compound can react with an α-cyano ester and elemental sulfur in the presence of a base to yield a substituted thiophene (B33073) fused to the naphthalene ring. Such compounds are valuable in the field of organic semiconductors.

Precursor for Advanced Fluorescent Probes and Dyes

Naphthalene derivatives are inherently fluorescent, and the this compound scaffold allows for the systematic tuning of its photophysical properties. The extended conjugation and the presence of electron-withdrawing (aldehyde, halogens) and potentially electron-donating groups (introduced via cross-coupling) allow for the rational design of fluorescent probes and dyes.

The aldehyde group can be used to install a recognition moiety for a specific analyte (e.g., a metal ion or a biologically relevant molecule). The bromine atom at the C-2 position is a key site for introducing fluorophores or auxochromes through Suzuki or Sonogashira coupling reactions. For example, coupling with an alkyne-substituted fluorophore can lead to a significant red-shift in the emission spectrum, moving the fluorescence towards longer wavelengths, which is often desirable for biological imaging applications. The resulting molecules can exhibit properties like solvatochromism, where their fluorescence color changes with the polarity of the solvent.

Building Block for Ligands in Coordination Chemistry

The aldehyde group is a cornerstone for ligand synthesis, enabling the creation of chelating ligands that can coordinate with a wide range of metal ions. These metal complexes have applications in catalysis, sensing, and materials science.

One of the most direct and high-yielding reactions of this compound is its condensation with primary amines to form Schiff base ligands. The resulting imine (-CH=N-) group, along with a nearby donor atom (often from the amine precursor, such as a hydroxyl or another amino group), creates a bidentate or tridentate chelation site for metal ions.

The synthesis is typically a one-step process involving refluxing equimolar amounts of the naphthaldehyde and a chosen primary amine in a solvent like ethanol (B145695) or methanol. The halogen substituents on the naphthalene ring can electronically influence the properties of the resulting metal complex. These Schiff base ligands can then be reacted with various metal salts (e.g., of Copper(II), Cobalt(II), Nickel(II)) to form stable coordination complexes. The geometry and electronic properties of these complexes are dictated by the metal ion and the specific structure of the Schiff base ligand.

Table 3: Synthesis of a Representative Schiff Base Ligand and Metal Complex

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Ligand Synthesis | This compound, 2-Aminoethanol | Ethanol, Reflux | (E)-2-(((2-bromo-6-chloronaphthalen-1-yl)methylene)amino)ethan-1-ol |

| 2. Complexation | Schiff Base Ligand, Copper(II) Acetate | Methanol, Stir | Bis(ligand)Copper(II) Complex |

No Direct Research Found on the Coordination Chemistry of this compound with Transition Metals

Notably, the coordination chemistry of 2-hydroxy-1-naphthaldehyde (B42665) has been more broadly explored. This is often in the context of its use in forming Schiff base ligands. Schiff bases are compounds formed by the condensation of an aldehyde or ketone with a primary amine. These resulting ligands, which incorporate the naphthaldehyde backbone, are then used to form stable complexes with a variety of transition metals. The hydroxyl group in the 2-position of the naphthaldehyde ring plays a crucial role in the coordination to the metal center, a feature that this compound lacks.

Similarly, research is available on the metal complexes of other substituted naphthaldehydes, but these again involve different substitution patterns that influence their electronic properties and coordinating ability.

Therefore, due to the absence of published research, no detailed information can be provided on the synthesis, structure, or properties of transition metal complexes involving the direct coordination of this compound as a ligand.

Exploration of 2 Bromo 6 Chloro 1 Naphthaldehyde in Materials Science

Development of Organic Semiconducting Materials

There is no available research data on the application of 2-Bromo-6-chloro-1-naphthaldehyde in the development of organic semiconducting materials.

Precursors for Organic Field-Effect Transistors (OFETs)

No published studies were found that utilize this compound as a precursor for the semiconducting layer in OFETs.

Active Materials in Organic Photovoltaics (OPVs)

There is no documented use of this compound as a donor or acceptor material in the active layer of OPVs.

Synthesis of Photoresponsive and Switchable Materials

No research has been published detailing the synthesis of photoresponsive or molecularly switchable materials derived from this compound.

Integration into Polymer and Supramolecular Architectures

The scientific literature does not provide any examples of the integration of this compound into polymeric chains or its use as a building block in the formation of supramolecular assemblies.

Future Research Trajectories and Interdisciplinary Opportunities

Bio-inspired Synthesis and Biomimetic Transformations

Nature often provides elegant and efficient strategies for the synthesis of complex molecules. Bio-inspired synthesis and biomimetic transformations seek to emulate these natural processes in the laboratory. For a molecule like 2-Bromo-6-chloro-1-naphthaldehyde, this approach could lead to novel and more sustainable synthetic routes.

One promising avenue is the use of biomimetic catalysts to achieve selective oxidations. For instance, research on the dearomative syn-dihydroxylation of naphthalenes using a biomimetic iron catalyst mimics the action of naphthalene (B1677914) dioxygenase (NDO), a non-heme iron-dependent bacterial enzyme. nih.govnih.gov This enzymatic approach transforms the flat aromatic ring into a three-dimensional, polyfunctionalized platform. nih.gov Applying a similar strategy to this compound could yield highly functionalized, three-dimensional structures that are otherwise difficult to access through traditional synthetic methods. nih.govacs.org

The key advantage of such biomimetic transformations is the potential for high selectivity and the use of environmentally benign oxidants like hydrogen peroxide. nih.gov Future research could focus on developing specific biomimetic catalysts tailored for the selective transformation of the naphthalene core of this compound, potentially leading to novel chiral building blocks for asymmetric synthesis.

Catalytic Applications in Organic Transformations

The presence of two distinct halogen atoms (bromine and chlorine) and an aldehyde group makes this compound a versatile substrate for a variety of catalytic cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Research on other bromo-naphthalene scaffolds has demonstrated the utility of these reactions in creating diverse molecular libraries. nih.gov For this compound, a potential research trajectory would involve the selective coupling at the more reactive C-Br bond, followed by a subsequent coupling at the C-Cl bond under different catalytic conditions. This would allow for the controlled introduction of various substituents, leading to a wide array of novel compounds.

Furthermore, the aldehyde group can serve as a handle for further transformations, such as reductive amination, Wittig reactions, or condensation reactions to form Schiff bases. nih.gov The combination of cross-coupling reactions with transformations of the aldehyde group could generate complex molecular architectures with potential applications in materials science and medicinal chemistry.

| Potential Catalytic Transformation | Reagent/Catalyst | Potential Product Class | Reference for Analogy |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Arylated naphthaldehydes | nih.gov |

| Heck Coupling | Alkene, Pd catalyst | Alkenylated naphthaldehydes | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynylated naphthaldehydes | nih.gov |

| Reductive Amination | Amine, Reducing agent | Naphthalenic amines | manchester.ac.uk |

| Wittig Reaction | Phosphonium ylide | Naphthalenic alkenes | N/A |

| Schiff Base Formation | Primary amine | Naphthalenic imines | nih.gov |

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future synthetic strategies for this compound and its derivatives should align with these principles.

One key area of focus is the development of more sustainable synthetic routes to the parent compound itself. Current methods for the synthesis of halogenated naphthalenes often involve harsh reagents and generate significant waste. google.com Future research could explore alternative, greener methods, such as utilizing less toxic solvents, developing catalytic halogenation processes, or employing flow chemistry to improve efficiency and safety. For instance, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources, has been shown to be a superior alternative to traditional ethereal solvents in Grignard reactions, which are often used in the synthesis of functionalized aromatics. researchgate.netrsc.org

Moreover, the development of biocatalytic routes for the synthesis and modification of this compound is a promising green chemistry approach. Enzymes can operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing by-product formation. manchester.ac.uk The microbial degradation of naphthalenes is a well-studied process, and harnessing the power of these microbial pathways could lead to sustainable methods for producing functionalized naphthalenes. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advanced characterization techniques are crucial for optimizing reaction conditions and ensuring process safety, particularly when dealing with reactive intermediates like Grignard reagents or in catalytic cycles. fraunhofer.de

For reactions involving this compound, in-situ spectroscopic techniques such as Infrared (IR) and Raman spectroscopy can be employed to track the consumption of reactants and the formation of products. fraunhofer.de These techniques are particularly useful for monitoring reactions involving the aldehyde functional group. Furthermore, advanced mass spectrometry techniques can be used for the detection of low-concentration intermediates in complex reaction mixtures. mdpi.com

In the context of Grignard reactions, which could be employed to functionalize the halogenated positions of the naphthalene ring, in-situ IR spectroscopy can be used to identify and quantify the Grignard reagent, helping to improve product quality and process safety. fraunhofer.denih.gov For more detailed structural information on intermediates and products in solution, advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can be utilized.

| Technique | Information Gained | Applicable Reactions | Reference for Analogy |

| In-situ IR/Raman Spectroscopy | Real-time concentration of reactants and products, reaction kinetics | Aldehyde transformations, catalytic cycles | fraunhofer.de |

| Mass Spectrometry | Identification of intermediates and byproducts | All reaction types | mdpi.com |

| In-situ NMR Spectroscopy | Structural elucidation of intermediates in solution | Grignard reactions, catalytic reactions | nih.gov |

| Gas Chromatography (GC) | Separation and quantification of volatile components | Monitoring reaction progress and purity | mdpi.com |

Rational Design of Derivatives for Targeted Research Applications

The unique substitution pattern of this compound makes it an excellent starting point for the rational design of derivatives with specific functions. By systematically modifying the different functional groups, researchers can tailor the properties of the resulting molecules for a wide range of applications, from materials science to medicinal chemistry.

In materials science, naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and porous polymers. nih.govossila.com The introduction of fluorine and bromine atoms in this compound can influence the electronic properties and intermolecular interactions of its derivatives, potentially leading to materials with improved charge transport and photophysical properties. ossila.com The aldehyde group can be used to link the naphthalene core to other molecular units, creating larger conjugated systems or porous organic frameworks. nih.gov The rational design of such materials, aided by computational modeling, could lead to the development of novel organic semiconductors and sensors. sciopen.comresearchgate.net

In the field of drug discovery, naphthalene-containing compounds have shown a wide range of biological activities. lifechemicals.com The halogen atoms on this compound can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized as important for ligand-protein binding. The aldehyde group can be transformed into various other functional groups to create a library of derivatives for biological screening. nih.govuaeu.ac.ae Rational design, often guided by molecular modeling, can be employed to design derivatives that target specific enzymes or receptors. nih.gov

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-6-chloro-1-naphthaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via halogen-directed electrophilic substitution or transition-metal-catalyzed coupling. A practical approach involves modifying the Duff formylation reaction:

Start with halogenated naphthalene derivatives (e.g., 1-bromo-6-chloronaphthalene).

Use hexamethylenetetramine (HMTA) in 50% acetic acid under reflux to introduce the aldehyde group at the 1-position .

Optimize reaction time (typically 4–6 hours) and temperature (80–100°C) to balance yield and purity.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

Key Tip: Monitor reaction progress using TLC with UV visualization. Yield improvements (≥70%) are achievable by pre-activating the naphthalene core with Lewis acids like AlCl₃ .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). Coupling patterns distinguish bromo (para/ortho effects) and chloro substituents.

- ¹³C NMR: Confirm aldehyde carbon (δ ~190 ppm) and halogenated carbons (δ 120–135 ppm).

- X-ray Crystallography:

- Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H]⁺ (theoretical m/z: 269.91 for C₁₁H₆BrClO⁺) .

Advanced: How can density functional theory (DFT) predict reactivity in cross-coupling reactions?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties:

Fukui Indices: Identify nucleophilic (aldehyde carbon) and electrophilic (halogenated positions) sites.

HOMO-LUMO Gaps: Predict susceptibility to Suzuki-Miyaura coupling (LUMO energy correlates with oxidative addition efficiency at C-Br) .

Solvent Effects: Include PCM models to simulate polar aprotic solvents (e.g., DMF), which stabilize transition states in Pd-catalyzed reactions.

Case Study: Calculations show C-Br bonds are more reactive than C-Cl in Pd(0)-mediated couplings due to lower bond dissociation energy (Br: ~65 kcal/mol vs. Cl: ~81 kcal/mol) .

Advanced: How to resolve contradictions in reported solvent effects on aldehyde stability?

Methodological Answer:

Conflicting data often arise from solvent polarity and proticity:

Protic Solvents (e.g., MeOH): Stabilize aldehyde via hydrogen bonding but may promote hydration (gem-diol formation). Monitor using ¹H NMR (disappearance of δ 10 ppm peak) .

Aprotic Solvents (e.g., DCM): Minimize side reactions but risk aldehyde oxidation. Add stabilizers like BHT (0.1% w/w).

Experimental Design: Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, goggles) in a fume hood. The compound is a lachrymator and skin irritant .

- Storage: Keep at 0–6°C in amber vials under argon to prevent aldehyde oxidation. Desiccate to avoid moisture-induced degradation .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced: How do halogen positions influence bioactivity in naphthaldehyde derivatives?

Methodological Answer:

Comparative studies using structural analogs (e.g., 2-Bromo-4-chloro vs. 6-Bromo-2-chloro derivatives):

Molecular Docking: Simulate binding to cytochrome P450 enzymes. Bromine at the 2-position enhances hydrophobic interactions in the active site.

SAR Analysis: Chlorine at the 6-position increases electron-withdrawing effects, altering redox potentials (cyclic voltammetry in DMSO) .

In Vitro Assays: Test antiproliferative activity (MTT assay) against HeLa cells. EC₅₀ values correlate with halogen electronegativity (Cl > Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.